7-(Aminomethyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Aminomethyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is a significant class of heterocyclic compounds. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The indolin-2-one scaffold is a core structure in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)indolin-2-one can be achieved through several methods. One common approach involves the reaction of indolin-2-one with formaldehyde and ammonium chloride under acidic conditions. This method typically requires heating the reaction mixture to facilitate the formation of the aminomethyl group at the 7-position of the indolin-2-one ring .
Another method involves the use of metal-free conditions, such as an iodine-promoted one-pot synthesis. This approach uses molecular iodine in the presence of dimethyl sulfoxide (DMSO) at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indolin-2-one derivatives .
Wissenschaftliche Forschungsanwendungen
7-(Aminomethyl)indolin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-(Aminomethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . Additionally, the compound can generate reactive species through reductive bioactivation, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-2-one: The parent compound of 7-(Aminomethyl)indolin-2-one, known for its broad-spectrum biological activities.
3-Hydroxyindolin-2-one: A derivative with significant antioxidant activity.
Oxoindolin-2-one: Another derivative used in the development of acetylcholine esterase inhibitors for Alzheimer’s disease.
Uniqueness
This compound is unique due to its aminomethyl group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential for therapeutic applications compared to other indolin-2-one derivatives .
Eigenschaften
Molekularformel |
C9H10N2O |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
7-(aminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) |
InChI-Schlüssel |
CKIMGYNVRWHHTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)CN)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.